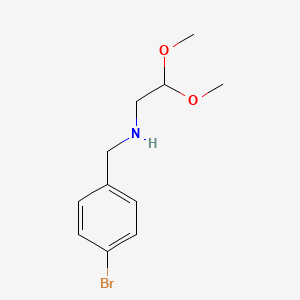

N-(4-溴苄基)-2,2-二甲氧基乙胺

描述

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with acids, bases, oxidizing or reducing agents, and other organic compounds .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability under various conditions .科学研究应用

1. 合成和分析

N-(4-溴苄基)-2,2-二甲氧基乙胺及其衍生物是合成化学中感兴趣的主题。例如,探索了与 N-(4-溴苄基)-2,2-二甲氧基乙胺具有结构特征的 N-(甲氧基苄基和二甲氧基苄基)-4-溴-2,5-二甲氧基苯基异丙胺的合成,以作为新型精神活性物质的潜在应用。这些化合物使用现成的材料合成,并使用气相色谱和质谱分析 (Abiedalla 等,2021)。

2. 有机合成中的中间体

化合物 2,2-二甲氧基乙胺是一种相关化合物,是重要的有机合成中间体。它通过几个化学反应从醋酸乙烯酯合成,并使用核磁共振和质谱技术表征,突出了其在各种化学合成中的用途 (宋洪瑞,2011)。

3. 晶体学研究

N-(4-溴苄基)-2,2-二甲氧基乙胺衍生物也因其晶体结构而被研究。例如,合成了 N-(4-溴苄基)-2-(5,6-二甲基-1H-苯并[d]咪唑-2-基)苯甲胺(一种衍生物),并对其进行晶体学研究以了解其分子结构和性质 (Dziełak 等,2018)。

4. 分析方法开发

正在开发用于识别和量化 N-(4-溴苄基)-2,2-二甲氧基乙胺衍生物的分析方法,如在临床病例中分析 4-溴-2,5-二甲氧基-N-[(2-甲氧基苯基)甲基]-苯乙胺 (25B-NBOMe) (Poklis 等,2014)。

5. 了解精神活性特性

虽然避免讨论药物使用和副作用,但值得注意的是,正在对相关化合物的精神活性特性进行研究。例如,对具有结构相似性的 N-苄基取代苯乙胺 (NBOMes) 的研究旨在了解它们致幻特性及其对血清素受体的作用 (吉田等,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKXFLENZAFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)

![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)

![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)